molecular formula C9H16O3 B13022903 Methyl 3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate

Methyl 3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate

Cat. No.: B13022903
M. Wt: 172.22 g/mol
InChI Key: HGNLPBSEBMGOKI-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate is an organic compound with a cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate typically involves the reaction of cyclobutane derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets industry standards. Techniques such as distillation, crystallization, and chromatography are often employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaBr) and amines (e.g., NH3) can be used under basic conditions.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid.

    Reduction: 3-(Hydroxymethyl)-2,2-dimethylcyclobutanol.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxymethyl and ester groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Hydroxymethylfurfural: An organic compound with a furan ring and similar hydroxymethyl group.

    5-(Hydroxymethyl)-2-furaldehyde: Another furan derivative with a hydroxymethyl group.

Uniqueness

Methyl 3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, which imparts distinct chemical properties compared to furan derivatives. The presence of both hydroxymethyl and ester groups also contributes to its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 3-(hydroxymethyl)-2,2-dimethylcyclobutane-1-carboxylate

InChI

InChI=1S/C9H16O3/c1-9(2)6(5-10)4-7(9)8(11)12-3/h6-7,10H,4-5H2,1-3H3

InChI Key

HGNLPBSEBMGOKI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1C(=O)OC)CO)C

Origin of Product

United States

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